3-Bromothiophene-2-carboxamide
Overview
Description
3-Bromothiophene-2-carboxamide is an organic compound with the molecular formula C5H4BrNOS. It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and a carboxamide group.
Mechanism of Action
Target of Action
It is known that this compound is used in stille cross-coupling conditions . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 3-Bromothiophene-2-carboxamide involves its use in Stille cross-coupling reactions . In these reactions, this compound is likely to act as an electrophile, reacting with organotin compounds (the nucleophiles) in the presence of a palladium catalyst .
Biochemical Pathways
The stille cross-coupling reaction, in which this compound is used, is a key step in the synthesis of various biologically active compounds . Therefore, it can be inferred that this compound may indirectly influence multiple biochemical pathways through its role in the synthesis of these compounds.
Result of Action
Given its role in stille cross-coupling reactions, it can be inferred that this compound plays a crucial role in the synthesis of various biologically active compounds .
Biochemical Analysis
Biochemical Properties
3-Bromothiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of peptide coupling reactions. It is commonly used in Stille cross-coupling conditions to couple resin-bound peptides . The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The nature of these interactions involves the activation of the carboxamide group, which then participates in nucleophilic substitution reactions with amino groups of peptides, leading to the formation of amide bonds.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of this compound are closely linked to its subcellular localization, as this determines its accessibility to target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to produce 3-bromothiophene.
Formation of 3-Bromothiophene-2-carbonyl Chloride: 3-Bromothiophene is then reacted with thionyl chloride to form 3-bromothiophene-2-carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Coupling Products: Complex thiophene-based structures
Scientific Research Applications
3-Bromothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Comparison with Similar Compounds
3-Bromothiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
2-Bromothiophene: Lacks the carboxamide group, making it less versatile in certain applications.
5-Bromo-2-thiophenecarboxamide: Positional isomer with the bromine atom at a different position on the thiophene ring .
Uniqueness: 3-Bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3-bromothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345592 | |
Record name | 3-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-18-2 | |
Record name | 3-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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